molecular formula C9H6BrNO B1384411 8-Bromoquinolin-5-ol CAS No. 116836-28-3

8-Bromoquinolin-5-ol

Cat. No.: B1384411
CAS No.: 116836-28-3
M. Wt: 224.05 g/mol
InChI Key: PQDUEAPSAXAQOY-UHFFFAOYSA-N
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Description

8-Bromoquinolin-5-ol is a chemical compound that belongs to the class of quinoline derivatives. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-5-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, which affords this compound . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and stirring for a specific duration to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinolin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group in this compound can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation. The reactions are usually carried out under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.

Major Products:

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include reduced quinoline derivatives with different functional groups.

Scientific Research Applications

8-Bromoquinolin-5-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It also serves as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A parent compound of 8-Bromoquinolin-5-ol, known for its antimicrobial and chelating properties.

    5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced biological activity due to the presence of two bromine atoms.

    8-Chloroquinolin-5-ol: A similar compound with a chlorine atom instead of bromine, exhibiting different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 8-position enhances its ability to participate in various chemical reactions and increases its potency in biological assays compared to its unsubstituted counterpart .

Biological Activity

8-Bromoquinolin-5-ol is a member of the quinoline family characterized by a bromine atom at the 8-position and a hydroxyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound contribute to its reactivity and biological properties, making it a subject of various scientific investigations.

  • Molecular Formula : C₉H₆BrN₁O
  • Molecular Weight : Approximately 215.06 g/mol
  • Structure : The compound contains a quinoline ring with specific substituents that enhance its biological activity.

This compound's biological effects are thought to arise from its interaction with various molecular targets, similar to other compounds in the 8-hydroxyquinoline class. These interactions can influence multiple biochemical pathways, leading to diverse pharmacological effects:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae.
  • Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has been studied for its efficacy against several bacterial strains. Notable findings include:

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These results suggest that while the compound shows promise, it may not surpass the efficacy of established antibiotics in all cases .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, derivatives have demonstrated activity against various cancer cell lines, with mechanisms involving:

  • Induction of apoptosis
  • Inhibition of proliferation through cell cycle modulation

A study reported that certain derivatives were effective in reducing tumor growth in vitro, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent investigation into the antimicrobial properties of this compound revealed significant activity against resistant strains. The study utilized agar diffusion methods to assess inhibition zones and found comparable results to standard antibiotics .
  • Anticancer Evaluation :
    In vitro assays demonstrated that specific derivatives of this compound could inhibit the growth of breast cancer cells. The compounds were shown to induce apoptosis through caspase activation pathways, marking them as potential candidates for further pharmacological development .
  • Toll-like Receptor Activation :
    Research has explored the role of quinoline derivatives in activating Toll-like receptors (TLRs), which are crucial for immune response modulation. Compounds similar to this compound have been identified as TLR agonists, enhancing cytokine production and immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular structure. The compound's ability to chelate metal ions may also play a role in its therapeutic applications, particularly in conditions involving metal overload .

Properties

IUPAC Name

8-bromoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDUEAPSAXAQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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